Stereochemical Identity: Chiral vs. Linear Isomer
2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride possesses one asymmetric atom (C2 of the pentane chain) , making it a chiral building block. In contrast, the linear positional isomer 5-(benzyloxy)pentane-1-sulfonyl chloride contains no chiral centers . For drug discovery programs targeting chiral biological receptors, the enantiopure sulfonamide derivatives accessible from the chiral precursor are essential for achieving target stereoselectivity; the achiral isomer cannot provide this stereochemical precision.
| Evidence Dimension | Number of asymmetric atoms |
|---|---|
| Target Compound Data | 1 asymmetric atom (C2 of pentane backbone) |
| Comparator Or Baseline | 5-(Benzyloxy)pentane-1-sulfonyl chloride: 0 asymmetric atoms |
| Quantified Difference | 1 vs. 0 (presents vs. absent chirality) |
| Conditions | Structural analysis based on canonical SMILES and InChI from vendor technical datasheets |
Why This Matters
Procurement of this chiral sulfonyl chloride enables stereoselective synthesis, whereas the achiral linear isomer is unsuitable for generating enantiopure sulfonamide drug candidates.
